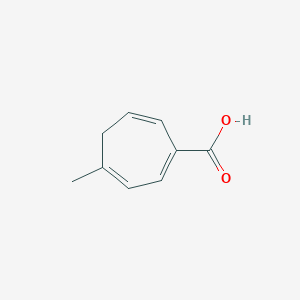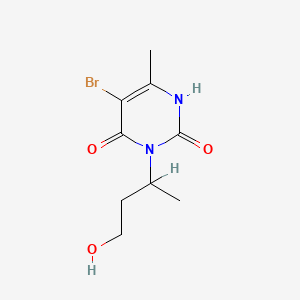
Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the bromination of uracil followed by alkylation and hydroxylation reactions. The specific synthetic route for this compound might involve:
Bromination: Introduction of a bromine atom at the 5-position of uracil using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Alkylation: Introduction of the 3-(3-hydroxy-1-methylpropyl) group through a nucleophilic substitution reaction.
Methylation: Addition of a methyl group at the 6-position using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis in batch reactors, followed by purification processes such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO₄ (Potassium permanganate).
Reduction: Zinc in acetic acid, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted uracil derivatives.
科学的研究の応用
Uracil derivatives, including 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl-uracil, have applications in:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their role in nucleic acid interactions and enzyme inhibition.
Medicine: Potential use as antiviral or anticancer agents.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action for uracil derivatives often involves:
Molecular Targets: Interaction with nucleic acids or enzymes involved in DNA/RNA synthesis.
Pathways: Inhibition of enzymes like thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
6-Azauracil: Used in biochemical research.
5-Bromouracil: Used as a mutagen in genetic studies.
Uniqueness
Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other uracil derivatives.
特性
CAS番号 |
22663-47-4 |
|---|---|
分子式 |
C9H13BrN2O3 |
分子量 |
277.11 g/mol |
IUPAC名 |
5-bromo-3-(4-hydroxybutan-2-yl)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O3/c1-5(3-4-13)12-8(14)7(10)6(2)11-9(12)15/h5,13H,3-4H2,1-2H3,(H,11,15) |
InChIキー |
SEFCAGUYRYOPQP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)CCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


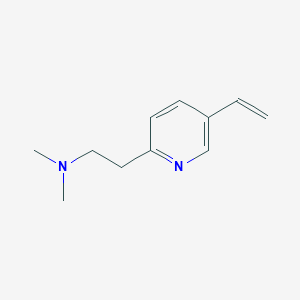
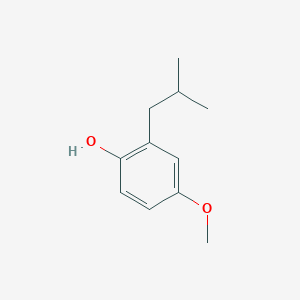
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
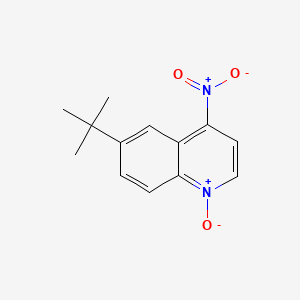
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
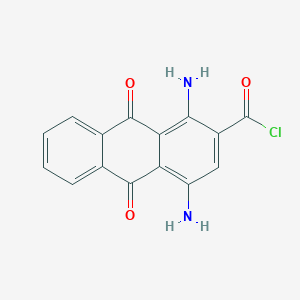
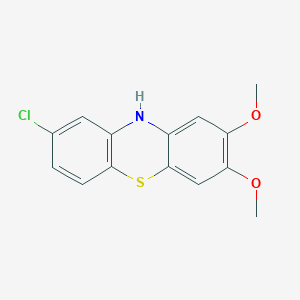
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)

